molecular formula C16H16N8 B2579202 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile CAS No. 2380173-04-4

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile

Cat. No.: B2579202
CAS No.: 2380173-04-4
M. Wt: 320.36
InChI Key: PXCPLLXXQBMIII-UHFFFAOYSA-N
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Description

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile is a complex heterocyclic compound that features a triazole and pyridazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile typically involves multiple steps, starting with the formation of the triazole ring followed by the fusion with a pyridazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and continuous flow synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazolone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine compounds .

Scientific Research Applications

2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: Similar to trazodone, used as an antidepressant.

Uniqueness

What sets 2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile apart is its unique combination of a triazole and pyridazine ring fused together, which provides a distinct set of chemical and biological properties. This fusion allows for a broader range of interactions with molecular targets, potentially leading to more effective and versatile applications in medicinal chemistry .

Properties

IUPAC Name

2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-12-19-20-14-2-3-15(21-24(12)14)22-6-8-23(9-7-22)16-10-13(11-17)4-5-18-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCPLLXXQBMIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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